molecular formula C7H13Cl B1364129 (Chloromethyl)cyclohexane CAS No. 26895-68-1

(Chloromethyl)cyclohexane

Cat. No. B1364129
CAS RN: 26895-68-1
M. Wt: 132.63 g/mol
InChI Key: OMEGHMBBBTYRFT-UHFFFAOYSA-N
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Description

(Chloromethyl)cyclohexane is a chemical compound with the molecular formula C7H13Cl . It is a common chemical reagent used in the synthesis of imidazole inhibitors of cytokine release, which suppresses the response to tumor necrosis factor .


Molecular Structure Analysis

The molecular structure of (Chloromethyl)cyclohexane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 21 bonds, including 8 non-H bonds and 1 six-membered ring . The 2D chemical structure image of (Chloromethyl)cyclohexane is also called the skeletal formula, which is the standard notation for organic molecules .


Chemical Reactions Analysis

(Chloromethyl)cyclohexane, like other cycloalkanes, can undergo E2 reactions, which are typically seen with secondary and tertiary alkyl halides . The mechanism by which it occurs is a single step concerted reaction with one transition state .


Physical And Chemical Properties Analysis

Cycloalkanes, such as (Chloromethyl)cyclohexane, have physical properties similar to those of alkanes, but they have higher boiling points, melting points, and higher densities due to the greater number of London forces that they contain .

Scientific Research Applications

  • Polymer Science Applications :

    • Cyclohexane is used in studies involving polymer blends, particularly in understanding the interaction and compatibility between different polymers. For example, it has been used as a solvent in the study of polystyrene/poly(methyl methacrylate) blends, providing insights into the effectiveness of selective solvents in removing polymer layers (Harton, Lüning, Betz, & Ade, 2006).
  • Chemical Analysis :

    • In the field of analytical chemistry, cyclohexane derivatives have been employed as spectrophotometric reagents for the detection and quantification of various chemical species. For instance, cyclohexane-1,3-dione bisthiosemicarbazone monohydrochloride has been used for the rapid determination of chlorate in a perchloric acid medium (Ceba, Leyva, & Nevado, 1978).
  • Biotechnological Applications :

    • Cyclohexane is a substrate in biotechnological processes, such as in the development of novel cytochrome P450 monooxygenases for efficient oxidation of cyclohexane to cyclohexanol. This application demonstrates the potential of biocatalysis in chemical transformations (Karande et al., 2016).
  • Catalysis and Chemical Reactions :

    • Research in catalysis has explored the use of cyclohexane in various oxidation reactions. For example, studies have investigated the catalytic oxidation of cyclohexane to produce valuable chemicals like cyclohexanol and cyclohexanone, which are precursors for the synthesis of nylon and other polymers (Maksimov et al., 2012).
  • Environmental and Safety Studies :

    • Cyclohexane has been studied in the context of occupational health and safety, particularly in industries where it is used as an intermediate in nylon production or as a solvent. Understanding its properties and effects on human health is crucial for developing safer industrial practices (Knecht & Schaller, 2012).

Mechanism of Action

The mechanism of action for (Chloromethyl)cyclohexane involves E2 reactions, which are typically seen with secondary and tertiary alkyl halides . The mechanism by which it occurs is a single step concerted reaction with one transition state .

Safety and Hazards

(Chloromethyl)cyclohexane is a highly flammable liquid and vapor. It may cause skin and eye irritation, and may be fatal if swallowed and enters airways . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

chloromethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl/c8-6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEGHMBBBTYRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181401
Record name Cyclohexane, chloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloromethyl)cyclohexane

CAS RN

26895-68-1
Record name Cyclohexane, chloromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026895681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, chloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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